(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

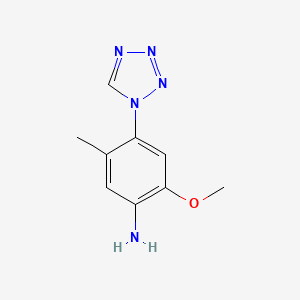

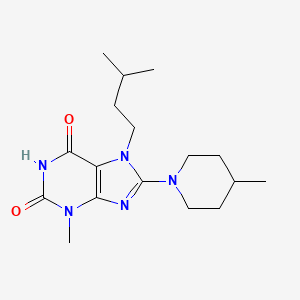

The compound “(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate” is a heterocyclic organic compound .

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis

The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Physical And Chemical Properties Analysis

The related compound O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium Tetrafluoroborate is a solid at 20 degrees Celsius and is soluble in acetonitrile . It should be stored under inert gas at a temperature between 0-10°C . It’s sensitive to light, moisture, and heat .Wissenschaftliche Forschungsanwendungen

Structural Studies and Chemical Reactivity

Structural Analysis and Hydrogen Bonding : Research by Cortés et al. (2013) on related esters, including compounds with nitrobenzoate and benzotriazine units, highlights the importance of intramolecular hydrogen bonding and electronic polarization. These structural features influence the formation of complex molecular sheets and chains, indicating potential for diverse chemical reactivity and applications in material science or molecular engineering Cortés, Abonía, Cobo, & Glidewell, 2013.

Building Blocks for Heterocyclic Synthesis : Křupková et al. (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, as a versatile building block for synthesizing various heterocyclic scaffolds. This highlights the potential of compounds like "(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate" in contributing to the synthesis of new heterocyclic compounds with applications in drug discovery Křupková, Funk, Soural, & Hlaváč, 2013.

Potential Applications in Material Science and Corrosion Inhibition

Corrosion Inhibition : A study on benzotriazole derivatives by Aramaki et al. (1991) investigating their effectiveness in inhibiting copper corrosion in sulphate solutions suggests potential applications of similar compounds in protecting metals from corrosion. The study's insights into the protective films formed by these compounds indicate possible applications in coatings or treatments for metal preservation Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991.

Insights into Chemical Transformations and Environmental Impact

Degradation Studies : Gibson and Green (1965) explored the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds, shedding light on the chemical stability and transformation pathways of benzotriazin derivatives. Understanding these degradation mechanisms can inform environmental impact assessments and degradation-resistant material design Gibson & Green, 1965.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of peptides , suggesting that this compound may also interact with amino acids or proteins.

Mode of Action

Related compounds have been used as coupling reagents in peptide synthesis . This suggests that this compound might also interact with its targets by forming bonds with them, facilitating the synthesis of larger molecules.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence the pathways related to protein synthesis and modification.

Result of Action

If it acts as a coupling reagent in peptide synthesis , it could facilitate the formation of peptide bonds, leading to the synthesis of proteins or peptides.

Safety and Hazards

The related compound O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, and eye/face protection when handling this compound .

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the available resources, similar compounds are being used in the synthesis of macrocyclic polyamine derivatives with various lengths of linkers , indicating potential applications in the field of medicinal chemistry and drug design.

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O5/c16-9-5-6-13(20(23)24)11(7-9)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSDEESKHDPVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)

![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)